molecular formula C7H4ClF2NO2 B6327527 1-Chloro-2-(difluoromethyl)-4-nitrobenzene CAS No. 627527-11-1

1-Chloro-2-(difluoromethyl)-4-nitrobenzene

Cat. No.: B6327527
CAS No.: 627527-11-1
M. Wt: 207.56 g/mol
InChI Key: AZXIMSLYUJZLJH-UHFFFAOYSA-N
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Description

1-Chloro-2-(difluoromethyl)-4-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a chlorine atom, a difluoromethyl group, and a nitro group attached to a benzene ring

Preparation Methods

The synthesis of 1-Chloro-2-(difluoromethyl)-4-nitrobenzene typically involves the following steps:

    Nitration: The introduction of the nitro group into the benzene ring is achieved through nitration. This process involves the reaction of benzene with a nitrating mixture, usually composed of concentrated nitric acid and sulfuric acid.

    Chlorination: The chlorination step introduces the chlorine atom into the benzene ring. This can be accomplished using chlorine gas or other chlorinating agents under controlled conditions.

    Difluoromethylation: The introduction of the difluoromethyl group is achieved through difluoromethylation reactions. This step often involves the use of difluoromethylating reagents such as difluoromethyl iodide or difluoromethyl sulfone.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Chloro-2-(difluoromethyl)-4-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or other chemical reducing agents.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the difluoromethyl group, leading to the formation of carboxylic acids or other oxidized products.

Common reagents and conditions used in these reactions include:

    Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Scientific Research Applications

1-Chloro-2-(difluoromethyl)-4-nitrobenzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic and pharmacodynamic properties.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(difluoromethyl)-4-nitrobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the nitro group allows it to participate in redox reactions, while the difluoromethyl group can influence its lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

1-Chloro-2-(difluoromethyl)-4-nitrobenzene can be compared with other similar compounds, such as:

    1-Chloro-2-(trifluoromethyl)-4-nitrobenzene: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its chemical reactivity and biological activity.

    1-Chloro-2-(fluoromethyl)-4-nitrobenzene: The presence of a single fluorine atom in the fluoromethyl group can lead to different chemical and biological properties compared to the difluoromethyl derivative.

    1-Chloro-4-nitrobenzene: Lacking the difluoromethyl group, this compound serves as a simpler analog and is often used as a reference compound in studies.

The uniqueness of this compound lies in the combination of its functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-chloro-2-(difluoromethyl)-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF2NO2/c8-6-2-1-4(11(12)13)3-5(6)7(9)10/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXIMSLYUJZLJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001267526
Record name 1-Chloro-2-(difluoromethyl)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001267526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627527-11-1
Record name 1-Chloro-2-(difluoromethyl)-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=627527-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-2-(difluoromethyl)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001267526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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